2-Amino-3,3-dimethylpentanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3,3-dimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBDVJKSWTVQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142937-81-3 | |
| Record name | 2-amino-3,3-dimethylpentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-dimethylpentanoic acid hydrochloride typically involves the reaction of 3,3-dimethylbutyraldehyde with ammonia and hydrogen cyanide to form 2-amino-3,3-dimethylpentanenitrile. This intermediate is then hydrolyzed to produce 2-Amino-3,3-dimethylpentanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₅ClN₂O₂
- Molecular Weight : 178.66 g/mol
- Solubility : Soluble in water
The unique structure of 2-Amino-3,3-dimethylpentanoic acid hydrochloride allows it to participate in numerous chemical reactions, making it a valuable compound in scientific research.
Chemistry
- Building Block in Organic Synthesis : This compound serves as an essential building block in the synthesis of various organic molecules. Its branched structure enables the formation of complex molecules through condensation and substitution reactions.
- Reagent in Chemical Reactions : It is utilized as a reagent in several chemical reactions, contributing to the development of new synthetic methodologies.
Biology
- Enzyme Mechanisms : Research indicates that this compound can be employed to study enzyme mechanisms and protein interactions. Its ability to mimic natural substrates allows for detailed investigations into enzyme kinetics and inhibition.
- Neurotransmitter Modulation : Studies have shown that this compound may influence neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which is crucial for neuronal excitability and neuroprotection.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. Its neuroprotective properties have been highlighted in various studies, suggesting applications in treating conditions such as Alzheimer's and Parkinson's disease.
- Precursor in Pharmaceutical Synthesis : It acts as a precursor in the synthesis of pharmaceutical compounds, contributing to the development of drugs targeting metabolic disorders and neurological conditions.
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used in the manufacture of specialty chemicals and as an intermediate for synthesizing other compounds.
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective properties of this compound using rodent models subjected to oxidative stress. Results indicated that treatment with this compound led to reduced neuronal cell death and improved functional outcomes, suggesting its potential therapeutic application for neurodegenerative diseases.
Case Study 2: Amino Acid Transport
Research on amino acid transport mechanisms revealed that this compound enhances calcium-dependent transport processes in intestinal epithelial cells. This finding suggests its role in improving nutrient absorption dynamics, which is critical for overall metabolic health.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at various receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride
- Synonyms: D-Tertleucine hydrochloride, (R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride
- Molecular Formula: C₆H₁₄ClNO₂
- Molecular Weight : 167.63 g/mol
- CAS Number : 112720-39-5
- Physical Properties :
Structural Features :
The compound features a branched aliphatic chain with two methyl groups at the β-position (C3), creating steric hindrance. This structure enhances hydrophobicity and influences conformational rigidity in peptide synthesis.
Comparison with Structurally Similar Compounds
Halogen-Substituted Amino Acid Hydrochlorides
Example :
- 2-Amino-3,3,3-trifluoropropanoic Acid Hydrochloride Formula: C₃H₅ClF₃NO₂ Molecular Weight: 203.53 g/mol Key Differences:
- Trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering pKa (compared to dimethyl groups) .
- Applications: Used in agrochemicals and pharmaceuticals for resistance to enzymatic degradation.
Data Table 1 : Halogenated vs. Alkyl-Substituted Derivatives
| Property | 2-Amino-3,3-dimethylpentanoic Acid HCl | 2-Amino-3,3,3-trifluoropropanoic Acid HCl |
|---|---|---|
| Molecular Weight | 167.63 | 203.53 |
| Substituent | -CH(CH₃)₂ | -CF₃ |
| Melting Point | >300°C | Not reported |
| LogP (Predicted) | ~1.2 (hydrophobic) | ~0.8 (polar due to -CF₃) |
Ester Derivatives of Amino Acids
Example :
- Ethyl 2-Amino-3,3,3-trifluoropropionate Hydrochloride Formula: C₅H₉ClF₃NO₂ Molecular Weight: 207.58 g/mol Key Differences:
- Ethyl ester group increases lipophilicity, acting as a prodrug to enhance oral bioavailability .
- Hydrolysis in vivo releases the free carboxylic acid, unlike the stable carboxylic acid form in the target compound.
Data Table 2 : Carboxylic Acid vs. Ester Derivatives
| Property | 2-Amino-3,3-dimethylpentanoic Acid HCl | Ethyl 2-Amino-3,3,3-trifluoropropionate HCl |
|---|---|---|
| Functional Group | -COOH | -COOEt |
| Solubility in Water | Moderate | Low (ester) / High (post-hydrolysis) |
| Application | Peptide synthesis | Prodrug development |
Aromatic and Heterocyclic Derivatives
Example :
- 2-Amino-3,5,7-trimethylquinoline Hydrochloride Formula: C₁₂H₁₅ClN₂ Molecular Weight: 222.71 g/mol Key Differences:
- Quinoline core enables π-π stacking and fluorescence properties, unlike the aliphatic target compound .
- Potential use in optoelectronics or as kinase inhibitors.
Data Table 3 : Aliphatic vs. Aromatic Derivatives
| Property | 2-Amino-3,3-dimethylpentanoic Acid HCl | 2-Amino-3,5,7-trimethylquinoline HCl |
|---|---|---|
| Core Structure | Aliphatic | Aromatic (quinoline) |
| Melting Point | >300°C | Not reported |
| Bioactivity | Conformational constraint in peptides | Fluorescence, enzyme inhibition |
Other Branched-Chain Amino Acid Hydrochlorides
Example :
- 2-Amino-3-phenylbutanoic Acid Hydrochloride (CAS 16655-90-6) Similarity Score: 0.91 (structural similarity) Key Differences:
- Applications: Chiral building block in drug discovery.
Biological Activity
2-Amino-3,3-dimethylpentanoic acid hydrochloride, also known as DMAP (2-amino-3,3-dimethylpentanoic acid), is a branched-chain amino acid that has garnered interest for its biological activity and potential therapeutic applications. This compound is structurally similar to other amino acids, particularly isoleucine, and plays a significant role in various metabolic processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHNO
- Molecular Weight : 145.19 g/mol
- CAS Number : 142937-81-3
- Structure :
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP | 1.5348 |
| PSA | 63.32 Ų |
Neurotransmitter Role
This compound has been studied for its role as a neurotransmitter and its impact on neurological functions. It is believed to influence the levels of various neurotransmitters in the brain, including glutamate and gamma-aminobutyric acid (GABA), which are crucial for maintaining excitatory and inhibitory balance in neuronal signaling.
Case Study: Effects on Neurotransmitter Levels
A study conducted on pilocarpinized rats indicated that treatment with DMAP resulted in significant alterations in the concentrations of several amino acids associated with neurotransmission. Specifically, increases in glutamic acid and glycine were noted, suggesting a potential role for DMAP in modulating excitatory and inhibitory signals in the brain .
Metabolic Functions
As a branched-chain amino acid (BCAA), DMAP is involved in protein synthesis and energy metabolism. BCAAs are known to play critical roles in muscle metabolism during exercise and recovery.
Table 2: Comparison of BCAAs
| Amino Acid | Role in Metabolism | Unique Features |
|---|---|---|
| Isoleucine | Energy production, muscle synthesis | Essential amino acid |
| Leucine | Stimulates muscle protein synthesis | Higher anabolic effects |
| Valine | Supports energy production | Less hydrophobic than isoleucine |
Therapeutic Applications
Research has explored the potential therapeutic applications of DMAP in conditions such as metabolic disorders and neurodegenerative diseases. Its ability to influence neurotransmitter levels may offer benefits in treating conditions characterized by neurotransmitter imbalances.
Case Study: Potential in Neurodegenerative Diseases
In preclinical models of neurodegenerative diseases, administration of DMAP demonstrated protective effects against neuronal cell death and improved cognitive functions. These findings suggest that DMAP may have neuroprotective properties that warrant further investigation.
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of 2-amino-3,3-dimethylpentanoic acid hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm backbone structure and substituent positions. For stereochemical analysis, employ 2D NMR (e.g., COSY, NOESY) to resolve spatial arrangements of the dimethyl and amino groups .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight (CHClNO, theoretical MW: 181.66) and detect impurities (e.g., unreacted intermediates) .
- X-ray Crystallography: For definitive stereochemical assignment, crystallize the compound and analyze diffraction patterns to resolve bond angles and spatial configurations .
Q. How can researchers ensure purity during synthesis of this compound?
Methodological Answer:
- Chromatographic Purification: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to separate the target compound from byproducts like unreacted Boc-protected intermediates .
- Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to maximize crystal yield and purity. Monitor via melting point analysis (expected range: 200–220°C) .
- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N/Cl percentages (e.g., C: 46.31%, H: 8.85%, N: 7.70%, Cl: 19.50%) .
Advanced Research Questions
Q. What strategies optimize synthetic yield of this compound under varying reaction conditions?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to test variables (e.g., temperature, pH, stoichiometry). For example, coupling reactions with Boc-protected intermediates achieve >80% yield at 25°C and pH 7.5 .
- Catalyst Screening: Compare coupling agents (e.g., EDC/HOBt vs. HATU) to minimize racemization. HATU typically reduces side reactions in peptide bond formation .
- In-situ Monitoring: Employ FTIR to track carbodiimide activation (disappearance of carbonyl peaks at ~1700 cm) and optimize reaction termination .
Q. How can conflicting data on the stability of this compound in aqueous solutions be resolved?
Methodological Answer:
- Accelerated Stability Studies: Conduct stress testing at 40°C/75% RH over 30 days. Monitor degradation via LC-MS (e.g., hydrolysis products like 3,3-dimethylpentanoic acid) .
- pH-Dependent Studies: Compare stability in buffered solutions (pH 2–9). The compound is most stable at pH 4–5 due to reduced HCl-mediated decomposition .
- Isotopic Labeling: Use - or -labeled analogs to trace degradation pathways and identify vulnerable bonds (e.g., amide hydrolysis vs. decarboxylation) .
Q. What approaches resolve stereochemical ambiguities in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column (hexane/isopropanol with 0.1% DEA) to separate enantiomers. Retention times correlate with R/S configurations .
- Enzymatic Resolution: Incubate racemic mixtures with L-amino acid oxidase to selectively degrade the D-enantiomer, leaving the L-form intact .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict -NMR chemical shifts for R vs. S configurations, validated against experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
